molecular formula C3H3ClN2O B3359878 4-Chloro-1H-pyrazol-1-ol CAS No. 87844-47-1

4-Chloro-1H-pyrazol-1-ol

Cat. No.: B3359878
CAS No.: 87844-47-1
M. Wt: 118.52 g/mol
InChI Key: ZHKPZJCXVSDULY-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrazol-1-ol (C₃H₃ClN₂O) is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at the 4-position and a hydroxyl group at the 1-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

4-chloro-1-hydroxypyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O/c4-3-1-5-6(7)2-3/h1-2,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKPZJCXVSDULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539131
Record name 4-Chloro-1H-pyrazol-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87844-47-1
Record name 4-Chloro-1-hydroxy-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87844-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-pyrazol-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID30539131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole, 4-chloro-1-hydroxy
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-1H-pyrazol-1-ol can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This reaction typically requires a catalyst, such as iron(III) chloride, and proceeds under mild conditions to yield the desired pyrazole derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of multicomponent reactions, which allow for the efficient and scalable production of the compound. These methods may utilize green chemistry principles, such as microwave-assisted synthesis or solvent-free conditions, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrazol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

4-Chloro-1H-pyrazol-1-ol has the molecular formula C3H3ClN2OC_3H_3ClN_2O. Its structure features a pyrazole ring with a chlorine atom and a hydroxyl group, which contribute to its reactivity and interaction with biological targets. The compound's synthesis often involves reactions with halogenated compounds or through the cyclization of hydrazones.

Chemistry

In the realm of chemistry, this compound serves as an essential building block for synthesizing more complex heterocyclic compounds. It is frequently employed in the development of new materials and catalysts due to its ability to undergo various chemical transformations.

Reaction Type Example Product
SubstitutionFormation of substituted pyrazole derivatives
OxidationConversion to 4-chloro-1H-pyrazole-3-carboxylic acid
CondensationSynthesis of pyrazole-based polymers

Biology

The biological activities of this compound have been investigated, revealing potential antimicrobial and antiproliferative properties. Studies indicate that this compound may inhibit certain enzymes or receptors, making it a candidate for drug development.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

Medicine

In medicinal chemistry, this compound has been explored as a lead compound for drug discovery. Its interactions with biological targets have shown promise in treating conditions such as inflammation and cancer.

Therapeutic Area Potential Applications
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cell lines
CNS DisordersModulation of neurotransmitter receptors

Case Study: Anticancer Activity
A series of experiments demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Industry

In industrial applications, this compound is utilized in formulating agrochemicals and advanced materials. Its ability to modify polymer properties makes it valuable in coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-Chloro-1H-pyrazol-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular features of 4-Chloro-1H-pyrazol-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
This compound C₃H₃ClN₂O 118.52 Cl (C4), OH (N1) Planar pyrazole ring with polar groups
1-(4-Chlorophenyl)-3-p-tolyl-1H-pyrazol-4-ol C₁₆H₁₃ClN₂O 284.74 Cl (phenyl), OH (C4), p-tolyl (C3) Extended conjugation via aromatic rings
4-Chloro-1-methyl-1H-pyrazole C₄H₅ClN₂ 116.55 Cl (C4), CH₃ (N1) Increased hydrophobicity due to methyl
1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid C₈H₇ClN₄O₂ 226.62 Cl (C4), COOH (C4 of second pyrazole) Bifunctional structure with acidic group
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₄ClN₅ 239.70 Cl (C4), NH₂ (C3), ethyl/methyl substituents Branched substituents enhancing steric bulk
Key Observations:
  • Substituent Effects : The hydroxyl group in this compound increases polarity compared to methyl-substituted analogs (e.g., 4-Chloro-1-methyl-1H-pyrazole), enhancing solubility in polar solvents .
  • Functional Group Diversity : Carboxylic acid or amine substituents (e.g., ) expand reactivity for drug conjugation or metal coordination.

Physicochemical Properties

  • Melting Points : Pyrazol-4-ol derivatives (e.g., 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one) exhibit higher melting points (~435–436 K) due to intermolecular hydrogen bonding . Methyl-substituted analogs (e.g., ) likely have lower melting points.
  • Hydrogen Bonding : The hydroxyl group in this compound facilitates C–H⋯O and C–H⋯π interactions, as observed in crystal structures of related compounds .

Research Findings and Data Gaps

  • Crystallography : Dihedral angles between substituents and the pyrazole ring (e.g., 18.23° in ) suggest steric hindrance in bulkier derivatives, impacting packing efficiency.
  • Reactivity : The hydroxyl group in this compound may participate in nucleophilic substitution or oxidation reactions, unlike methyl or aryl analogs .
  • Data Limitations : Experimental data on solubility, pKa, and biological activity for this compound are sparse, necessitating further study.

Q & A

Basic: What are the established synthetic routes for 4-Chloro-1H-pyrazol-1-ol, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves condensation reactions of substituted hydrazines with β-keto esters or ketones, followed by chlorination. For example, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one was synthesized via Jensen's method using ethanol as a solvent, yielding 84.5% after recrystallization . Purification often employs column chromatography (ethyl acetate/hexane, 1:4) or slow evaporation in ethanol to obtain single crystals for structural analysis . Critical steps include temperature control (–20°C to –15°C for diazomethane reactions) and recrystallization from 2-propanol or methanol .

Basic: How is the crystal structure of this compound derivatives determined?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL, SHELXS) is widely used for structure solution and refinement . Key parameters include:

  • Dihedral angles between aromatic rings (e.g., 18.23° for 4-chlorophenyl vs. pyrazolone rings) .
  • Hydrogen bonding : Weak C–H⋯O and C–H⋯π interactions stabilize crystal packing (Table 1 in ).
  • Refinement : H atoms are placed in calculated positions with isotropic displacement parameters (Uiso = 1.2Ueq) .

Advanced: How can contradictions between theoretical and experimental spectroscopic data (e.g., NMR, IR) be resolved?

Methodological Answer:
Discrepancies often arise from solvation effects, tautomerism, or dynamic processes. Strategies include:

  • Solvent screening : Compare NMR in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
  • DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level and simulate spectra using Gaussian 16 .
  • Variable-temperature NMR : Detect tautomeric equilibria (e.g., keto-enol forms) by monitoring signal splitting at low temperatures .

Advanced: What strategies optimize crystallization for high-resolution X-ray studies?

Methodological Answer:

  • Solvent selection : Ethanol or methanol slow evaporation yields block-like crystals (e.g., 435–436 K melting point ).
  • Additives : Trace water or acetic acid can promote nucleation.
  • Temperature gradients : Gradual cooling from 50°C to 25°C reduces disorder.
  • Twinned crystals : Use SHELXL's TWIN/BASF commands for refinement .

Table 1 : Crystallization Conditions from Literature

DerivativeSolventCrystal MorphologySpace GroupReference
1-(4-Chlorophenyl)-pyrazoloneEthanolBlock-likeP 1
4-Furoyl-substitutedMethanolPrismaticC2/c

Advanced: How do substituents (e.g., chloro, phenyl) influence electronic properties and reactivity?

Methodological Answer:

  • Electron-withdrawing groups (Cl): Increase electrophilicity at the pyrazole ring, enhancing metal coordination (e.g., rare-earth complexes ).
  • Conjugation effects : Phenyl substituents delocalize π-electrons, reducing HOMO-LUMO gaps (evidenced by DFT ).
  • Reactivity : Chloro groups facilitate nucleophilic substitution (e.g., Suzuki coupling) or ligand exchange in coordination chemistry .

Advanced: What computational tools model hydrogen-bonding networks in pyrazol-1-ol derivatives?

Methodological Answer:

  • Mercury CSD : Visualize and quantify C–H⋯O/π interactions using Cambridge Structural Database (CSD) data .
  • Graph set analysis : Classify hydrogen-bond motifs (e.g., R2<sup>2</sup>(8) rings) using Etter’s rules .
  • Hirshfeld surfaces : Map intermolecular contacts (e.g., dnorm plots) to compare packing efficiencies .

Advanced: How to address low yields in multi-step syntheses of this compound analogs?

Methodological Answer:

  • Step optimization : Monitor intermediates via TLC (silica gel, UV detection).
  • Catalysis : Use Pd(OAc)2/XPhos for Suzuki-Miyaura couplings (85–90% yield ).
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 hr → 2 hr for xylene reflux steps ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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